5-(Trifluoromethyl)isoindoline-1,3-dione
Overview
Description
5-(Trifluoromethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a trifluoromethyl group at the 5-position and carbonyl groups at positions 1 and 3.
Mechanism of Action
Target of Action
The primary target of 5-(Trifluoromethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.
Biochemical Pathways
The affected pathways primarily involve the dopaminergic system. The modulation of the dopamine receptor D2 can influence various downstream effects, potentially impacting processes such as motor control and reward mechanisms .
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters
Result of Action
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)isoindoline-1,3-dione has been found to interact with the human dopamine receptor D2 . This interaction suggests that the compound could have a potential application as an antipsychotic agent .
Cellular Effects
In cellular studies, this compound has shown to have significant effects on cell viability . The compound was found to induce both apoptosis and necrosis in Raji cells, a type of lymphoma cell .
Molecular Mechanism
It has been suggested that it may exert its effects through binding interactions with biomolecules, potentially leading to changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of 5-(trifluoromethyl)aniline with maleic anhydride in the presence of a suitable catalyst, such as silica-supported niobium, under reflux conditions in a solvent mixture of isopropanol and water .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often utilize reagents like halogens or nitrating agents under acidic conditions
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted isoindoline-1,3-dione derivatives .
Scientific Research Applications
5-(Trifluoromethyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Lacks the trifluoromethyl group, resulting in different chemical reactivity and biological activity.
Phthalimide: Similar structure but without the trifluoromethyl group, commonly used in the synthesis of pharmaceuticals and agrochemicals.
N-Substituted isoindoline-1,3-dione derivatives: Various derivatives with different substituents at the nitrogen atom, exhibiting diverse biological activities.
Uniqueness
The presence of the trifluoromethyl group in 5-(Trifluoromethyl)isoindoline-1,3-dione imparts unique properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
5-(trifluoromethyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-5-6(3-4)8(15)13-7(5)14/h1-3H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZNTWKAAKPCPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301839 | |
Record name | 5-(Trifluoromethyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1997-41-7 | |
Record name | 1997-41-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Trifluoromethyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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